molecular formula C10H12 B011754 1-Ethenyl-3-ethynylcyclohexene CAS No. 104943-57-9

1-Ethenyl-3-ethynylcyclohexene

Cat. No.: B011754
CAS No.: 104943-57-9
M. Wt: 132.2 g/mol
InChI Key: YXEPEKHXXKUCRR-UHFFFAOYSA-N
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Preparation Methods

Cefsulodin sodium salt is synthesized through a semi-synthetic process that involves the modification of the cephalosporin core structure . The synthetic route typically includes the following steps:

    Formation of the cephalosporin core: The core structure is synthesized through a series of chemical reactions involving the condensation of specific precursors.

    Introduction of functional groups: Functional groups such as the sulfophenylacetamido group are introduced to enhance the antibiotic’s activity against specific bacteria.

    Purification and crystallization: The final product is purified and crystallized to obtain the sodium salt form.

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cefsulodin sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the antibiotic’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cefsulodin sodium salt has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cefsulodin sodium salt is unique among cephalosporin antibiotics due to its specific activity against Pseudomonas aeruginosa . Similar compounds include:

    Ceftazidime: Another third-generation cephalosporin with broad-spectrum activity.

    Cefotaxime: A third-generation cephalosporin effective against a wide range of Gram-negative bacteria.

    Ceftriaxone: Known for its long half-life and broad-spectrum activity.

Compared to these compounds, Cefsulodin sodium salt is particularly effective against Pseudomonas aeruginosa, making it a valuable tool in both clinical and industrial applications .

Properties

CAS No.

104943-57-9

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

IUPAC Name

1-ethenyl-3-ethynylcyclohexene

InChI

InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1,4,8-9H,2,5-7H2

InChI Key

YXEPEKHXXKUCRR-UHFFFAOYSA-N

SMILES

C=CC1=CC(CCC1)C#C

Canonical SMILES

C=CC1=CC(CCC1)C#C

Synonyms

Cyclohexene, 1-ethenyl-3-ethynyl- (9CI)

Origin of Product

United States

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